1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 1-methylpyrazole with 2-phenylethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available starting materials. The process typically includes steps such as nitration, reduction, cyclization, and condensation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 4-aminopyrrolo[2,3-d]pyrimidine
- pyrano[2,3-d]pyrimidine-2,4-dione
Uniqueness
1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, such as the presence of a phenylethyl group and a pyrazolopyrimidine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
102353-77-5 |
---|---|
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
1-methyl-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H15N5/c1-19-14-12(9-18-19)13(16-10-17-14)15-8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,16,17) |
InChI Key |
SHBONMQLIYBGMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.